molecular formula C19H18ClN3O2 B5487880 2-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B5487880
M. Wt: 355.8 g/mol
InChI Key: AVSPYUQCAKUPPX-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide” is a chemical compound with the molecular formula C19H20ClN3O3 . It has a molecular weight of 373.84 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20ClN3O3/c1-13-3-5-14 (6-4-13)12-21-17 (24)11-18-23 (19 (25)22 (2)26-18)16-9-7-15 (20)8-10-16/h3-10,18H,11-12H2,1-2H3, (H,21,24) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 373.84 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-4-3-5-15(10-13)19-21-17(25-22-19)12-23(2)18(24)11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSPYUQCAKUPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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